molecular formula C19H26ClN5O2S B2457345 N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189460-51-2

N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2457345
CAS No.: 1189460-51-2
M. Wt: 423.96
InChI Key: ITVIAQIIZBKHRR-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H26ClN5O2S and its molecular weight is 423.96. The purity is usually 95%.
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Biological Activity

N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Diethylamino group : Enhances solubility and bioavailability.
  • Benzo[d]thiazole moiety : Associated with various pharmacological activities.
  • Pyrazole core : Known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₂₃ClN₄O₂S
  • Molecular Weight : 392.91 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazole scaffold is known to exhibit diverse pharmacological effects, such as:

  • Inhibition of inflammatory mediators : Compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
  • Antimicrobial activity : The presence of the thiazole ring enhances the compound's ability to combat bacterial infections .

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit promising anti-inflammatory effects. In vitro studies have demonstrated that these compounds can significantly reduce the levels of inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

2. Antimicrobial Properties

The compound has shown activity against various bacterial strains, including E. coli and Staphylococcus aureus. Studies have indicated that the structural components contribute to its antimicrobial efficacy, making it a candidate for further development in antibiotic therapies .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism is thought to involve the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds similar to this compound:

StudyFindings
Selvam et al. (2014)Identified pyrazole derivatives with significant anti-inflammatory activity (up to 85% inhibition of IL-6) .
Burguete et al. (2015)Reported antimicrobial activity against several bacterial strains; compounds showed promising results compared to standard antibiotics .
Chovatia et al. (2018)Evaluated anti-tubercular properties; certain derivatives exhibited high inhibition rates against Mycobacterium tuberculosis .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S.ClH/c1-5-23(6-2)11-12-24(18(25)16-9-10-20-22(16)3)19-21-15-8-7-14(26-4)13-17(15)27-19;/h7-10,13H,5-6,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVIAQIIZBKHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=NN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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